Dechloroethylcyclophosphamide is a phosphorodiamide.
N-Dechloroethyl Cyclophosphamide
CAS No.: 36761-83-8
Cat. No.: VC21349153
Molecular Formula: C5H12ClN2O2P
Molecular Weight: 198.59 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 36761-83-8 |
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Molecular Formula | C5H12ClN2O2P |
Molecular Weight | 198.59 g/mol |
IUPAC Name | N-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
Standard InChI | InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9) |
Standard InChI Key | DZKGMGPLDJOVCX-UHFFFAOYSA-N |
SMILES | C1CNP(=O)(OC1)NCCCl |
Canonical SMILES | C1CNP(=O)(OC1)NCCCl |
Appearance | White to Off-White Solid |
Melting Point | 105-108°C |
Chemical Structure and Physical Properties
N-Dechloroethyl Cyclophosphamide is structurally related to cyclophosphamide but with the distinctive feature of having a chlorine atom replaced by a hydrogen atom. The compound's basic structure includes a phosphoramide backbone with modified side chains compared to its parent compound. The molecular formula is C₅H₉ClN₂O₂P, which reflects the dechloroethylation process that forms this metabolite.
Physical Properties
N-Dechloroethyl Cyclophosphamide typically appears as a white solid under standard laboratory conditions. The compound's physical properties are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | Approximately 202.18 g/mol |
Physical State | White solid |
CAS Number | 36761-83-8 |
Solubility | Limited water solubility |
Chemical Formula | C₅H₉ClN₂O₂P |
The deuterated version of this compound (N-Dechloroethyl Cyclophosphamide-d4) has a slightly higher molecular weight of 202.61 g/mol, with the formula C₅H₈D₄ClN₂O₂P, where four hydrogen atoms are replaced with deuterium isotopes .
Formation and Metabolism
Metabolic Pathway
N-Dechloroethyl Cyclophosphamide is formed through the metabolic process known as N-dechloroethylation. This process involves the removal of chlorinated ethyl groups from the parent cyclophosphamide molecule through enzymatic processes in the liver.
Enzymatic Mechanisms
The formation of N-Dechloroethyl Cyclophosphamide occurs primarily through the action of hepatic cytochrome P450 enzymes. These enzymes facilitate the dechloroethylation reaction, which represents an alternative metabolic pathway to the activation pathway that produces the therapeutically active metabolites of cyclophosphamide.
Pharmacological Significance
Relationship to Cyclophosphamide Activity
N-Dechloroethyl Cyclophosphamide is considered a side-product of cyclophosphamide metabolism rather than an active therapeutic agent. While cyclophosphamide requires metabolic activation to exert its cytotoxic effects through DNA alkylation, N-Dechloroethyl Cyclophosphamide follows a different metabolic fate.
Biomarker Applications
The compound serves as an important biomarker for cyclophosphamide metabolism. Monitoring N-Dechloroethyl Cyclophosphamide levels can provide insights into:
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Individual variations in cyclophosphamide metabolism
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Potential drug interactions affecting metabolic pathways
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Assessment of treatment efficacy and toxicity profiles
Research Applications
Structure-Activity Relationship Studies
N-Dechloroethyl Cyclophosphamide has been extensively used in structure-activity relationship (SAR) studies to understand how structural modifications affect the therapeutic properties of cyclophosphamide and related compounds.
Metabolic Profiling
The compound serves as a valuable tool in metabolic profiling studies, helping researchers understand:
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The complex metabolic pathways of alkylating agents
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Inter-individual variability in drug metabolism
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Potential mechanisms of drug resistance
Analytical Standards
N-Dechloroethyl Cyclophosphamide, particularly in its deuterated form (N-Dechloroethyl Cyclophosphamide-d4), is utilized as an analytical standard in research and development. The deuterated version is particularly valuable for quantitative analysis using mass spectrometry techniques .
Analytical Methods
Detection Methods
Various analytical techniques are employed to detect and quantify N-Dechloroethyl Cyclophosphamide in biological samples, including:
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High-Performance Liquid Chromatography (HPLC)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation
Sample preparation typically involves:
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Protein precipitation
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Liquid-liquid extraction
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Solid-phase extraction
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Derivatization for improved detection sensitivity
Pharmaceutical Development Considerations
Stability Concerns
N-Dechloroethyl Cyclophosphamide exhibits specific stability characteristics that must be considered in research settings:
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Store locked up in secure laboratory settings
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Maintain appropriate temperature control
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Protect from environmental factors that could accelerate degradation
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